(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Physicochemical profiling Medicinal chemistry Scaffold optimization

This heterocyclic intermediate features a 1,5-dimethylpyrazole core linked to a 3-hydroxymethylpyrrolidine via a carbonyl bridge, enabling key interactions at the MDM2 V93 sub-pocket. The hydroxymethyl handle allows functionalization (mesylation, oxidation) for advanced SAR studies. Distinct from the 3-hydroxy analog (XLogP3 -0.1), it offers balanced lipophilicity (XLogP3 0.1) for oral drug optimization. Proven scaffold in NVP-HDM201 (Siremadlin) development. Order ≥95% pure material for your next inhibitor campaign.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 1694394-78-9
Cat. No. B1476190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
CAS1694394-78-9
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)N2CCC(C2)CO
InChIInChI=1S/C11H17N3O2/c1-8-5-10(12-13(8)2)11(16)14-4-3-9(6-14)7-15/h5,9,15H,3-4,6-7H2,1-2H3
InChIKeyWJJAOOWLIQNMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1694394-78-9 Procurement Guide: Sourcing and Characterization of (1,5-Dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone


(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS 1694394-78-9) is a heterocyclic building block featuring a 1,5-dimethylpyrazole core linked via a carbonyl bridge to a 3-hydroxymethylpyrrolidine ring [1]. It is a member of the pyrazole-pyrrolidine hybrid class, which serves as a key intermediate scaffold in medicinal chemistry, notably in the rational design of MDM2-p53 protein-protein interaction inhibitors leading to the clinical candidate NVP-HDM201 (Siremadlin) [2]. The compound is currently available from specialized chemical suppliers for research use, with reported purity typically ≥95% (HPLC) .

Why Closely Related Analogs Cannot Replace 1694394-78-9 in MDM2 Inhibitor Scaffold Synthesis


Within the pyrazolopyrrolidinone structural class that underpinned the development of NVP-HDM201, minor modifications to the pyrrolidine substituent profoundly alter both the synthetic trajectory and the resulting biological activity [1]. Simply substituting the 3-hydroxymethyl group with a 3-hydroxyl group changes the compound's lipophilicity and hydrogen-bonding capacity, which in turn affects its performance as a synthetic intermediate and its off-target profile when incorporated into final drug candidates [2]. The following quantitative evidence demonstrates that 1694394-78-9 possesses measurable physicochemical differentiation that directly impacts its utility in research and development workflows.

Quantitative Evidence Differentiating 1694394-78-9 from Its Closest Structural Analog


Increased Lipophilicity (XLogP3) versus 3-Hydroxy Analog

The target compound exhibits a computed XLogP3 value of 0.1, which is 0.2 log units higher than the -0.1 observed for its closest analog, (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1694782-42-7) [1][2]. This difference indicates that 1694394-78-9 is measurably more lipophilic due to the presence of the hydroxymethyl group replacing the hydroxyl group.

Physicochemical profiling Medicinal chemistry Scaffold optimization

Enhanced Conformational Flexibility (Rotatable Bond Count)

1694394-78-9 possesses 2 rotatable bonds compared to only 1 rotatable bond for the 3-hydroxy analog (CAS 1694782-42-7) [1][2]. The additional rotatable bond arises from the hydroxymethyl (-CH2OH) substituent, which introduces a degree of conformational freedom absent in the simpler hydroxyl group.

Conformational analysis Molecular design Synthetic intermediate

Differentiated Hydrogen Bond Acceptor Topology in the Pyrrolidine Ring

Both 1694394-78-9 and its 3-hydroxy analog share the same counts of hydrogen bond donors (1) and acceptors (3) [1][2]. However, the topological arrangement differs: the target compound places the hydrogen bond donor/acceptor pair on a flexible -CH2OH arm, whereas the analog localizes it directly on the pyrrolidine ring. This positional variation can alter hydrogen bond geometries in protein-ligand complexes, a feature known to be critical in MDM2 inhibitor design where precise sub-pocket interactions govern potency and selectivity [3].

Hydrogen bonding Target engagement Medicinal chemistry

Molecular Weight Differentiation for Purification and Analytical Workflows

1694394-78-9 has a molecular weight of 223.27 g/mol, which is 14.03 g/mol (6.7%) higher than the 209.24 g/mol of its 3-hydroxy analog [1][2]. This mass difference is analytically significant, enabling unambiguous differentiation by LC-MS or HRMS in reaction monitoring and purity assessment workflows.

Analytical chemistry Purification Quality control

Limited Public Bioactivity Data: A Gap in Direct Functional Comparison

A search of ChEMBL, PubChem BioAssay, and PubMed databases as of April 2026 did not return any experimentally determined IC50, Ki, or Kd values for 1694394-78-9 [1]. Its closest analog (CAS 1694782-42-7) similarly lacks publicly reported quantitative bioactivity data [2]. Consequently, no direct head-to-head functional comparison is currently feasible. This data gap represents a critical limitation for selection decisions based on biological potency or selectivity.

Data gap Bioactivity Procurement consideration

Related Scaffold Biological Activity: MDM2-p53 Inhibition by Pyrazolopyrrolidinone Series

While data for 1694394-78-9 itself are unavailable, compounds within the pyrazolopyrrolidine class that incorporate the 1,5-dimethylpyrazole motif have demonstrated potent MDM2-p53 inhibitory activity. The first-generation inhibitor NVP-CGM097 and the second-generation clinical candidate NVP-HDM201 (Siremadlin) both emerged from this scaffold class [1]. NVP-HDM201 exhibits an MDM2 binding affinity constant in the picomolar range with >10,000-fold selectivity over MDM4 [2]. This class-level inference supports the value of 1694394-78-9 as a building block for constructing bioactive analogs, though it does not constitute direct quantitative evidence of activity for the compound itself.

MDM2-p53 Structure-activity relationship Cancer therapeutics

Recommended Procurement and Application Scenarios for 1694394-78-9


Synthesis of Pyrazolopyrrolidine-Based MDM2 Inhibitor Analogs

1694394-78-9 serves as a versatile intermediate for constructing MDM2-p53 inhibitor candidates. The 1,5-dimethylpyrazole core provides a pre-formed anchor for the MDM2 V93 sub-pocket, while the 3-hydroxymethylpyrrolidine moiety offers a functionalizable handle for further elaboration [1]. Its XLogP3 of 0.1 provides a balanced lipophilicity profile suitable for further optimization toward orally bioavailable agents, as demonstrated by the clinical progression of NVP-HDM201 from the same scaffold class [2].

Physicochemical Comparator in Analog Series Profiling

When profiling a series of pyrrolidine-substituted pyrazole analogs, 1694394-78-9 (XLogP3 = 0.1, MW = 223.27 g/mol, 2 rotatable bonds) provides a distinct reference point compared to the 3-hydroxy analog (XLogP3 = -0.1, MW = 209.24 g/mol, 1 rotatable bond) [1]. This pair allows researchers to isolate the contribution of the -CH2OH extension on solubility, permeability, and metabolic stability within matched molecular pair analyses.

Analytical Method Development Standard

The molecular weight difference of 14.03 g/mol between 1694394-78-9 (223.27 g/mol) and its 3-hydroxy analog (209.24 g/mol) facilitates their use as mutually distinguishable standards in LC-MS and HPLC method development for monitoring reaction progress in pyrrolidine-pyrrolidine coupling reactions [1][2].

Custom Synthesis Starting Material for Novel Chemical Entities

The flexible hydroxymethyl group on the pyrrolidine ring of 1694394-78-9 can be converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic displacement, or oxidized to the corresponding aldehyde/carboxylic acid, providing entry to diverse chemical space beyond the pyrazolopyrrolidine core. This synthetic versatility, combined with commercial availability from multiple suppliers, positions the compound as a practical building block for exploratory medicinal chemistry [1].

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